2-(4-Chlorophenyl)-5-(ethyloxy)-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a 4-chlorophenyl group, an ethoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine to form an intermediate. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the desired oxazole derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid: Lacks the ethoxy group, which may affect its reactivity and biological activity.
5-ethoxy-1,3-oxazole-4-carboxylic acid: Lacks the chlorophenyl group, which may influence its chemical properties and applications.
Uniqueness
2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and ethoxy groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H10ClNO4 |
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Molecular Weight |
267.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4/c1-2-17-12-9(11(15)16)14-10(18-12)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
IRYILQXSRHBJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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